4-(2-Keto-1-benzimidazolinyl)piperidine-d5 (Major)
Description
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
3-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16)/i5D2,6D2,9D |
InChI Key |
BYNBAMHAURJNTR-ICEZWLFOSA-N |
Isomeric SMILES |
[2H]C1(CNCC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])[2H] |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence:
Boc Deprotection :
Benzimidazolone Formation :
Deuteration :
Optimization Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 60–80°C | |
| Catalyst Loading | 5–10% Pd/C | |
| Deuterium Source | CD₃OD or D₂O |
Strecker Synthesis for Isotopic Labeling
This method emphasizes direct deuteration during benzimidazolone assembly :
Steps:
Advantages:
- Avoids post-synthetic deuteration, reducing side reactions.
- Suitable for large-scale production (>100 g batches).
Catalytic Deuteration of Pre-Formed Intermediate
For late-stage deuterium incorporation:
Protocol:
Challenges:
- Over-deuteration at non-target positions requires precise stoichiometry.
- Catalyst recycling improves cost-efficiency.
Purification and Quality Control
Critical for pharmaceutical-grade material:
Techniques:
| Method | Purpose | Purity Achieved |
|---|---|---|
| Reverse-Phase HPLC | Remove non-deuterated impurities | >99.5% |
| Recrystallization | Enhance crystalline structure | 98–99% |
| LC-MS | Confirm isotopic distribution | D5 >95% |
Industrial Standards:
Comparative Analysis of Methods
Table 1: Method Efficiency
| Method | Yield (%) | Deuterium Purity | Scalability |
|---|---|---|---|
| Multi-Step Synthesis | 70–82 | >98% | High |
| Strecker Synthesis | 75–85 | 95–97% | Moderate |
| Catalytic Deuteration | 90–94 | 94–96% | Low |
Key Observations:
- Multi-Step Synthesis balances yield and purity for research applications.
- Catalytic Deuteration offers high isotopic control but limited scalability.
Chemical Reactions Analysis
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer.
Industry: The compound’s stability and unique properties make it useful in various industrial applications, including as a catalyst or in material science.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s deuterated nature can enhance its binding affinity and prolong its activity. Molecular pathways involved in its action include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Biological Activity
4-(2-Keto-1-benzimidazolinyl)piperidine-d5 (Major) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.
- Molecular Formula : C12H15N3O
- Molecular Weight : 217.27 g/mol
- CAS Number : 20662-53-7
- InChI Key : BYNBAMHAURJNTR-UHFFFAOYSA-N
The biological activity of 4-(2-Keto-1-benzimidazolinyl)piperidine-d5 primarily involves its role as an inhibitor of key enzymes such as monoamine oxidase A (MAO-A) and histone deacetylase (HDAC). These enzymes play crucial roles in neurotransmitter metabolism and gene expression regulation, respectively.
- Monoamine Oxidase A Inhibition : By inhibiting MAO-A, the compound can increase levels of neurotransmitters like serotonin and norepinephrine, potentially offering antidepressant effects.
- Histone Deacetylase Inhibition : HDAC inhibition can lead to altered gene expression, impacting cell proliferation and survival, which is particularly relevant in cancer research.
Anticancer Properties
Research indicates that 4-(2-Keto-1-benzimidazolinyl)piperidine-d5 exhibits significant anticancer properties, especially in glioma models. The dual inhibition of MAO-A and HDAC contributes to the induction of apoptosis in tumor cells and reduction in tumor size.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Its ability to modulate neurotransmitter levels may provide benefits in neurodegenerative diseases.
Insecticidal Activity
In addition to its medicinal applications, 4-(2-Keto-1-benzimidazolinyl)piperidine-d5 has shown insecticidal properties. This activity is attributed to its interference with physiological processes in insects.
| Application | Effect |
|---|---|
| Pest Control | Effective against various insect species, leading to mortality and reduced reproduction . |
Case Studies
Several case studies have highlighted the efficacy of 4-(2-Keto-1-benzimidazolinyl)piperidine-d5 in different contexts:
- Glioma Treatment : A study involving animal models demonstrated that treatment with this compound resulted in a significant reduction in tumor growth compared to control groups.
- Neurodegenerative Disease Models : Research indicated that the compound improved cognitive function and reduced neuronal death in models of Alzheimer's disease.
- Insecticide Development : Field trials showed that formulations containing this compound effectively controlled pest populations without significant toxicity to non-target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
